molecular formula C11H17NO B8707116 2-(4-Methoxy-2,3-dimethylphenyl)ethylamine CAS No. 52670-15-2

2-(4-Methoxy-2,3-dimethylphenyl)ethylamine

Cat. No. B8707116
CAS RN: 52670-15-2
M. Wt: 179.26 g/mol
InChI Key: KKAYBXRACHZYNA-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,3-dimethylphenyl)ethylamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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properties

CAS RN

52670-15-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(4-methoxy-2,3-dimethylphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6-7,12H2,1-3H3

InChI Key

KKAYBXRACHZYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (4-methoxy-2,3-dimethylphenyl)acetonitrile (0.20 g) in 15 mL diethyl ether was cooled to 0° C. Lithium aluminum hydride (0.20 g) was added in portions to the stirring nitrile solution. The resulting slurry was allowed to warm to rt and stirred for 20 h. The mixture was cooled to 0° C. and carefully quenched by the sequential addition of 0.2 mL of water, followed by 0.2 mL of 3 N sodium hydroxide and 0.6 mL of water. The mixture was stirred for 15 min and filtered to remove the aluminum salts. The filtrate was collected and the volatile material was removed by a rotary evaporator to give 130 mg of 2-(4-methoxy-2,3-dimethylphenyl)ethylamine.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4-methoxy-2,3-dimethyl-phenyl)-acetonitrile (200 mg, 1.14 mmol) and Raney® nickel (50 mg) in 2M methanolic ammonia (10 mL) was stirred under 60 psi of hydrogen gas at room temperature for 18 hours. Tlc analysis showed that not all of the starting material had been consumed and so further Raney® nickel (50 mg) in 2M methanolic ammonia (10 mL) was added. The reaction mixture was stirred under 60 psi of hydrogen gas for an additional 18 hours at room temperature and was then filtered through Arbocel®. The filtrate was concentrated in vacuo and the residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 100:0:0 to 90:10:1 to afford the title product as a pale brown solid, 233 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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